molecular formula C20H18N2O3 B344425 ethyl 4-benzoyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

ethyl 4-benzoyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B344425
M. Wt: 334.4 g/mol
InChI Key: XXDGWQUNCARASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-benzoyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 4-benzoyl-1-(3-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H18N2O3/c1-3-25-20(24)18-17(19(23)15-9-5-4-6-10-15)13-22(21-18)16-11-7-8-14(2)12-16/h4-13H,3H2,1-2H3

InChI Key

XXDGWQUNCARASG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CC=C2)C3=CC=CC(=C3)C

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CC=C2)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-benzoyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves a sequence of reactions starting from readily available precursors. One common method includes the cyclization of hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often involve the use of polar solvents such as acetic acid .

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs cost

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